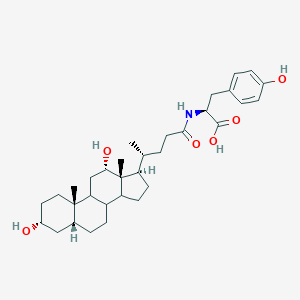

Deoxycholyltyrosine

Vue d'ensemble

Description

Deoxycholyltyrosine belongs to a class of molecules known as bile acid-amino acid conjugates . These are bile acid conjugates that consist of a primary bile acid such as cholic acid, doxycholic acid, and chenodeoxycholic acid, conjugated to an amino acid .

Synthesis Analysis

This compound appears to act as an agonist for the farnesoid X receptor (FXR) and it can also lead to reduced expression of bile acid synthesis genes . It currently appears that microbially conjugated bile acids (MCBAs) or amino acid-bile acid conjugates are only conjugated to cholic acid, deoxycholic acid, and others .Molecular Structure Analysis

This compound belongs to a class of molecules known as bile acid-amino acid conjugates . These are bile acid conjugates that consist of a primary bile acid such as cholic acid, doxycholic acid, and chenodeoxycholic acid, conjugated to an amino acid .Applications De Recherche Scientifique

Metabolic Changes in Depressed Behavior in Rats : A study by Caldecott-Hazard, Mazziotta, and Phelps (1988) used 14C-2-Deoxyglucose to investigate changes in cerebral metabolism in rat models of depressed behavior. This research found elevated glucose metabolism rates in certain brain regions correlated with depressed exploratory behavior, highlighting the utility of deoxycholic acid derivatives in neurological research (Caldecott‐Hazard, Mazziotta, & Phelps, 1988).

Critical Micellar Concentration of Bile Salts : Mills, Martin, and Elias (1986) explored the impact of tyrosine conjugation on the critical micellar concentration (CMC) of bile salts, including deoxycholyltyrosine. They found that tyrosine conjugation significantly reduces the CMC of these bile salts, suggesting potential applications in biochemistry and pharmacology (Mills, Martin, & Elias, 1986).

Insulin-Deoxycholic Acid Conjugates : Lee et al. (2005) synthesized insulin analogues by attaching deoxycholic acid derivatives to recombinant human insulin. These conjugates showed enhanced lipophilicity and sustained biological activity, indicating potential in developing orally active insulin formulations (Lee et al., 2005).

Anti-HIV-1 Virucidal Activity : Al-Jabri et al. (2000) evaluated the virucidal activity of tyrosine-conjugated bile salt derivatives against HIV-1. This compound exhibited significant anti-HIV-1 potency, suggesting a potential role in antiviral therapy (Al-Jabri et al., 2000).

Submental Fat Reduction with Injectable Deoxycholic Acid : A study by Jones et al. (2016) reported the efficacy of ATX-101, an injectable form of deoxycholic acid, for reducing submental fat. This Phase 3 trial demonstrated significant fat reduction and patient satisfaction, indicating cosmetic applications (Jones et al., 2016).

Bile Acids in Assessing Sewage Discharges : Elhmmali, Roberts, and Evershed (2000) used bile acids, including deoxycholic acid, to assess fecal matter inputs in aquatic environments. This study highlights the environmental applications of bile acid analysis (Elhmmali, Roberts, & Evershed, 2000).

Mitochondrial ROS Activation by Bile Acids : Fang et al. (2004) discovered that deoxycholic acid in hepatocytes causes ROS generation and activates various cellular signaling pathways. This research provides insights into cellular responses to bile acids (Fang et al., 2004).

Mécanisme D'action

Propriétés

IUPAC Name |

(2S)-2-[[(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H49NO6/c1-19(4-13-30(38)34-28(31(39)40)16-20-5-8-22(35)9-6-20)25-11-12-26-24-10-7-21-17-23(36)14-15-32(21,2)27(24)18-29(37)33(25,26)3/h5-6,8-9,19,21,23-29,35-37H,4,7,10-18H2,1-3H3,(H,34,38)(H,39,40)/t19-,21-,23-,24?,25-,26?,27?,28+,29+,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABZNAJLBCRTJM-LGNREMODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)C2CCC3C2(C(CC4C3CCC5C4(CCC(C5)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)[C@H]2CCC3[C@@]2([C@H](CC4C3CC[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H49NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908456 | |

| Record name | N-(3,12,24-Trihydroxycholan-24-ylidene)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103528-66-1 | |

| Record name | Deoxycholyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103528661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,12,24-Trihydroxycholan-24-ylidene)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

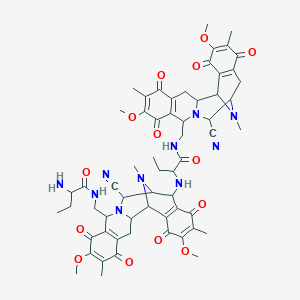

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Alanine, N-[N-[N-[N-(1-oxodecyl)glycyl]-L-tryptophyl]-L-alanyl]-, methyl ester](/img/structure/B216720.png)

![[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B216739.png)

![[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B216748.png)

![2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B216751.png)

![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B216755.png)

![Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate](/img/structure/B216764.png)